molecular formula C10H7F3N2 B6213006 4-(trifluoromethyl)isoquinolin-3-amine CAS No. 1581266-47-8

4-(trifluoromethyl)isoquinolin-3-amine

Cat. No.: B6213006
CAS No.: 1581266-47-8
M. Wt: 212.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)isoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of an aldimine intermediate derived from an α-trifluoromethylstyrene bearing an o-formyl group . This method typically involves the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and efficient .

Another method involves the use of aromatic hydrazones, which are transformed into various isoquinoline derivatives mediated by silver catalysts . This approach provides high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)isoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)isoquinoline
  • 4-(trifluoromethyl)quinoline
  • 4-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 4-(trifluoromethyl)isoquinolin-3-amine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it more effective in various applications . Additionally, the isoquinoline framework provides a versatile platform for further functionalization and modification .

Properties

CAS No.

1581266-47-8

Molecular Formula

C10H7F3N2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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